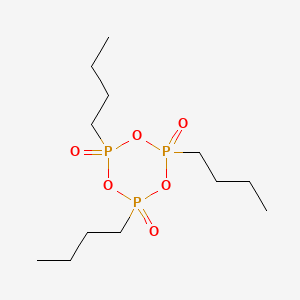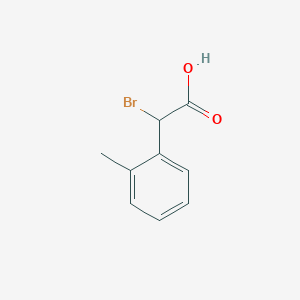
Bromo(2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(2-methylphenyl)acetic acid, also known as 2-(4-bromo-2-methylphenyl)acetic acid, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where one hydrogen atom is replaced by a bromo(2-methylphenyl) group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo(2-methylphenyl)acetic acid can be synthesized through the bromination of methylphenyl acetic acid. The process involves dissolving methylphenyl acetic acid in a high boiling solvent such as benzene, chlorobenzene, or dichlorobenzene. A bromating agent like bromine or bromo-succinimide is added along with a catalyst such as azodiisobutyronitrile or benzoyl peroxide. The reaction is initiated under incandescent light at temperatures between 80°C to 130°C for 6 to 12 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The use of high boiling solvents and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to achieve a high yield of up to 90% with HPLC purity greater than 98.5% .
Análisis De Reacciones Químicas
Types of Reactions
Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrosulfide (NaSH·H2O) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of compounds like α-mercaptophenylacetic acid.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Bromo(2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
- 2-Bromo-2-chlorophenylacetic acid
Uniqueness
Bromo(2-methylphenyl)acetic acid is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .
Propiedades
Número CAS |
29302-73-6 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-bromo-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Clave InChI |
ADJAWAHSDBSEIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
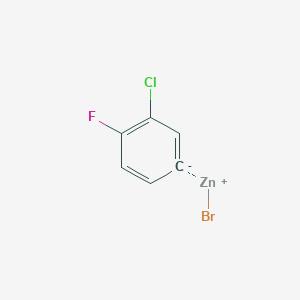
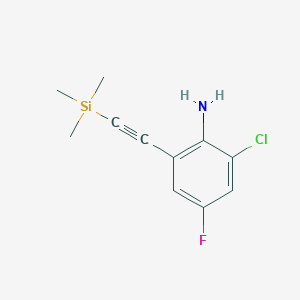

![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
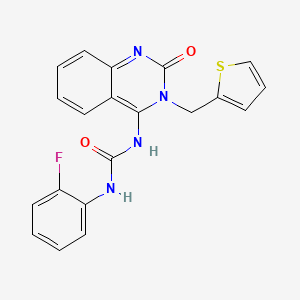
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
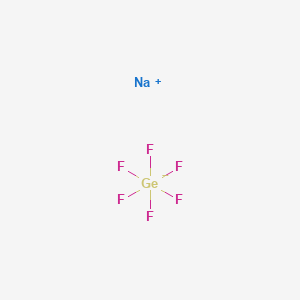

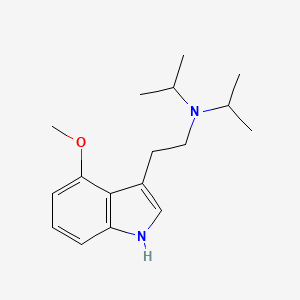
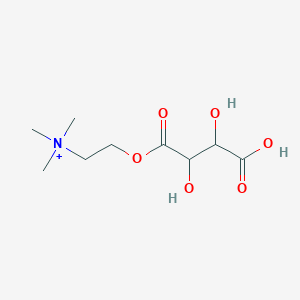
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
